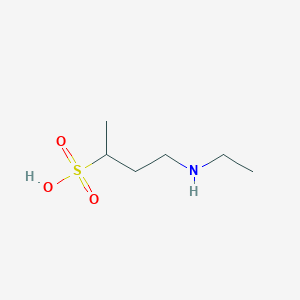

4-(Ethylamino)butane-2-sulfonic acid

Description

Propriétés

Numéro CAS |

906126-11-2 |

|---|---|

Formule moléculaire |

C6H15NO3S |

Poids moléculaire |

181.26 g/mol |

Nom IUPAC |

4-(ethylamino)butane-2-sulfonic acid |

InChI |

InChI=1S/C6H15NO3S/c1-3-7-5-4-6(2)11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10) |

Clé InChI |

UHGQFACRDIBOJR-UHFFFAOYSA-N |

SMILES canonique |

CCNCCC(C)S(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Sulfonation of Butenol

One of the primary methods for synthesizing 4-(Ethylamino)butane-2-sulfonic acid involves the sulfonation of butenol. The process can be summarized as follows:

- Starting Materials : Butenol (crotyl alcohol) is used as the raw material.

- Sulfonation : Butenol undergoes a sulfonation reaction using sodium sulfite as the sulfonating agent.

- Acidification : The resulting hydroxy butane sulfonate is then acidified using hydrochloric acid or sulfuric acid to yield hydroxyl butane sulfonic acid.

- Dehydration : Finally, dehydration occurs under high temperature and vacuum conditions to form the desired sulfonic acid.

The overall reaction can be represented as:

$$

\text{Butenol} + \text{Sodium Sulfite} \rightarrow \text{Hydroxy Butane Sulfonate} \rightarrow \text{Hydroxyl Butane Sulfonic Acid} \rightarrow \text{this compound}

$$

This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial applications.

Alternative Synthesis via Cross-Linking

Another approach involves the use of polymerization techniques where 4-vinylpyridine is reacted with 1,2-oxathiane-2,2-dioxide to produce a sulfonate derivative. The steps include:

- Reaction Setup : 4-vinylpyridine is reacted under controlled conditions with an oxathiane compound.

- Acidification : The product is then treated with hydrochloric acid to form a pyridinium sulfonate.

- Polymerization : This compound can be polymerized using azobisisobutyronitrile (AIBN) as an initiator.

This method allows for the creation of ionic liquids that can be further processed into various forms of sulfonic acids.

Comparative Analysis of Preparation Methods

The following table summarizes the key differences between the two main preparation methods discussed above:

| Method | Starting Material | Key Steps | Yield | Complexity |

|---|---|---|---|---|

| Sulfonation of Butenol | Butenol | Sulfonation, Acidification, Dehydration | High | Low |

| Cross-Linking Polymerization | 4-Vinylpyridine | Reaction with Oxathiane, Polymerization | Moderate | Moderate to High |

Research Findings and Efficiency

Recent studies have shown that the sulfonation method provides a higher yield compared to cross-linking polymerization. The sulfonation process benefits from readily available starting materials and straightforward operational procedures, which are critical for scaling up production in industrial settings. In contrast, while polymerization techniques may yield novel derivatives with unique properties, they often require more complex setups and purification processes.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-(éthylamino)butane-2-sulfonique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent conduire à la formation d'amines correspondantes.

Substitution : Le groupe éthylamino peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou d'autres nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide sulfonique, tandis que la réduction peut produire des amines primaires ou secondaires.

4. Applications de la recherche scientifique

L'acide 4-(éthylamino)butane-2-sulfonique a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé peut être utilisé dans des tests biochimiques et comme tampon dans des expériences biologiques.

Industrie : Le composé est utilisé dans la production de détergents, de tensioactifs et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-(éthylamino)butane-2-sulfonique implique sa capacité à interagir avec diverses cibles moléculaires. Le groupe acide sulfonique peut participer à des liaisons hydrogène et à des interactions électrostatiques, tandis que le groupe éthylamino peut participer à des réactions nucléophiles et électrophile. Ces interactions permettent au composé d'agir comme un catalyseur ou un réactif dans divers processus chimiques et biologiques.

Composés similaires :

Acide butane-2-sulfonique : Manque le groupe éthylamino, ce qui le rend moins polyvalent dans certaines réactions.

Acide 4-(méthylamino)butane-2-sulfonique : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle, ce qui conduit à une réactivité et des propriétés différentes.

Acide 4-(diméthylamino)butane-2-sulfonique : Contient deux groupes méthyle, ce qui peut affecter sa solubilité et sa réactivité.

Unicité : L'acide 4-(éthylamino)butane-2-sulfonique est unique en raison de la présence du groupe éthylamino, qui améliore sa réactivité et le rend adapté à une plus large gamme d'applications par rapport à ses analogues. La combinaison du groupe acide sulfonique et du groupe éthylamino fournit un équilibre d'acidité et de nucléophilie, ce qui en fait un composé précieux à la fois en recherche et dans les milieux industriels.

Applications De Recherche Scientifique

4-(Ethylamino)butane-2-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(Ethylamino)butane-2-sulfonic acid involves its ability to interact with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethylamino group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 4-(Ethylamino)butane-2-sulfonic acid and its analogs:

Key Observations:

Physicochemical and Functional Differences

Solubility:

- This compound: Expected to exhibit moderate water solubility due to the polar sulfonic acid group and shorter alkyl chain.

- 4-(Octylamino)butane-2-sulfonic acid: Lower water solubility owing to the long octyl chain, favoring micelle formation in aqueous solutions .

- 2-(N-Cyclohexylamino)-ethanesulfonic acid: Reduced solubility in polar solvents due to the bulky cyclohexyl group, but may serve as a buffering agent in non-aqueous systems .

Activité Biologique

4-(Ethylamino)butane-2-sulfonic acid, also known as a sulfonic acid derivative, is a compound with significant biological activity. It is characterized by its ethylamino group and sulfonic acid functionality, which contribute to its reactivity and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article aims to explore the biological activity of this compound through an analysis of its mechanism of action, research findings, and case studies.

- Molecular Formula : C6H15NO3S

- Molecular Weight : 175.26 g/mol

- Structure : The compound features a sulfonic acid group (-SO3H) attached to a butane backbone with an ethylamino group (-NH(ethyl)).

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonic acid group can facilitate hydrogen bonding and electrostatic interactions, while the ethylamino group can participate in nucleophilic attacks on biological targets.

Interaction with Biological Targets

- Enzymes : The compound may modulate enzyme activity by binding to active sites or altering enzyme conformation.

- Receptors : It has been investigated for potential interactions with neurotransmitter systems, suggesting a role in signaling pathways.

Research Findings

Several studies have explored the biological implications of this compound:

- Biochemical Pathways : Research indicates that this compound may play a role in various biochemical pathways, particularly in cellular signaling and metabolic processes.

- Therapeutic Potential : Initial studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Table: Summary of Biological Activities

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with thrombin, an enzyme involved in blood coagulation. The results indicated that the compound could inhibit thrombin activity, suggesting potential applications in anticoagulant therapies.

Study 2: Antimicrobial Effects

In another study, the compound was tested against various bacterial strains. Results showed significant antimicrobial activity, particularly against gram-positive bacteria, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.